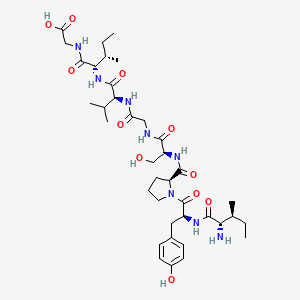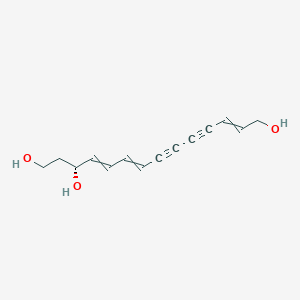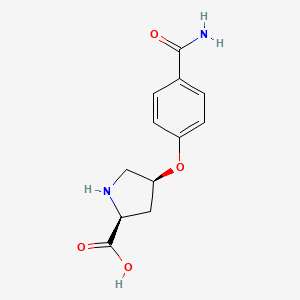
5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione typically involves the reaction of phenoxymethyl halides with dithiazole derivatives under controlled conditions. One common method utilizes triglycidyl isocyanurate and phenol derivatives to achieve the desired product . The reaction is generally carried out in the presence of a base and at elevated temperatures to facilitate the formation of the dithiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications.
Medicine: Research has explored the use of this compound in developing new therapeutic agents. Its unique chemical properties may allow for the design of drugs with improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different overall structure and function.
1,3,4-Oxadiazole/Thiadiazole Sulfones: Compounds with similar sulfur and nitrogen-containing rings, used for their antibacterial properties.
Uniqueness: 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione is unique due to its specific dithiazole ring structure and the presence of the phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
918504-03-7 |
|---|---|
Fórmula molecular |
C9H7NOS3 |
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
5-(phenoxymethyl)-1,2,4-dithiazole-3-thione |
InChI |
InChI=1S/C9H7NOS3/c12-9-10-8(13-14-9)6-11-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
VXEWCSMCZTZYAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC2=NC(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)

![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)





![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)

